2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride

Description

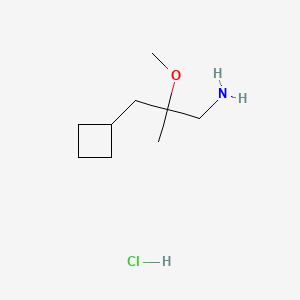

2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride (CAS 1603290-82-9) is a secondary amine hydrochloride salt with a molecular formula of C₉H₁₉NO·HCl and a molecular weight of 193.73 g/mol (calculated by adding HCl to the base molecular weight of 157.25 g/mol from ). Its structure features a cyclobutylmethyl group attached to a methoxy-substituted propanamine backbone.

Properties

Molecular Formula |

C9H20ClNO |

|---|---|

Molecular Weight |

193.71 g/mol |

IUPAC Name |

3-cyclobutyl-2-methoxy-2-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(7-10,11-2)6-8-4-3-5-8;/h8H,3-7,10H2,1-2H3;1H |

InChI Key |

XSHUNTSEWINIQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCC1)(CN)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclobutylmethyl Group: This can be achieved through a cyclization reaction of a suitable precursor.

Attachment to Methoxypropan-1-amine: The cyclobutylmethyl group is then attached to the methoxypropan-1-amine backbone through a nucleophilic substitution reaction.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl or acyl groups.

Scientific Research Applications

2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride (CAS 1909309-34-7)

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 165.66 g/mol

- Key Features : Contains a cyclobutylmethoxy group attached to an ethanamine backbone. The smaller ethane chain and methoxy placement differentiate it from the target compound.

- Applications : Explicitly cited as a versatile building block in pharmaceutical research, agrochemical development, and chemical synthesis due to its cyclobutyl group and high purity (≥95%) .

2-(Cyclopropylmethoxy)-2-methylpropan-1-amine Hydrochloride (CAS 1909327-11-2)

- Molecular Formula: C₈H₁₆ClNO

- Molecular Weight : 193.67 g/mol

- Key Features : Cyclopropylmethoxy substituent instead of cyclobutylmethyl. The cyclopropane ring introduces higher ring strain (due to its three-membered structure) compared to cyclobutane.

- Applications: Noted for R&D use, suggesting roles in exploratory drug discovery. The cyclopropane group may enhance metabolic resistance but reduce steric bulk compared to cyclobutane .

- Structural Contrast : The methyl group on the propanamine chain could alter lipophilicity and steric hindrance, affecting solubility or target interactions.

1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine Hydrochloride (CAS 2138244-10-5)

- Molecular Formula : C₁₁H₁₃ClN₂O

- Molecular Weight : 224.69 g/mol

- Key Features: Incorporates a benzoxazole heterocycle fused to a cyclopropane ring.

- Applications : Likely used in medicinal chemistry for targeting central nervous system (CNS) disorders, as benzoxazole derivatives are common in neuroactive compounds .

- Structural Contrast : The benzoxazole moiety significantly increases molecular weight and polarity, which may reduce blood-brain barrier permeability compared to the target compound.

2-Phenyl-1-propanamine Hydrochloride (CAS 20388-87-8)

- Molecular Formula : C₉H₁₄ClN

- Molecular Weight : 171.67 g/mol

- Key Features : A phenyl group replaces the cyclobutylmethyl substituent, introducing aromatic hydrophobicity.

- Applications : Market data indicate historical and projected consumption in industrial or pharmaceutical contexts, possibly as a precursor for amphetamine analogs or surfactants .

Comparative Data Table

Key Structural and Functional Insights

- Cycloalkane Substituents : Cyclobutyl groups offer moderate ring strain and steric bulk, balancing reactivity and stability. Cyclopropane analogs (e.g., CAS 1909327-11-2) exhibit higher strain, which may enhance reactivity but reduce metabolic stability .

- Aromatic vs. Aliphatic Moieties: Benzoxazole (CAS 2138244-10-5) and phenyl (CAS 20388-87-8) groups increase hydrophobicity and electronic complexity, favoring interactions with aromatic amino acid residues in biological targets .

- Backbone Flexibility : Ethanamine (CAS 1909309-34-7) and propanamine derivatives differ in chain length, influencing conformational freedom and binding pocket compatibility .

Biological Activity

2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride is a compound of interest in biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, interaction with biological targets, and implications for medicinal chemistry.

- Molecular Formula : C8H17ClN2O

- Molecular Weight : Approximately 143.23 g/mol

- CAS Number : 2742657-59-4

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to influence cellular signaling pathways through the following mechanisms:

- Enzyme Interaction : The compound has been shown to interact with matrix metalloproteinases, particularly MMP-9, which play a critical role in extracellular matrix remodeling and cell migration. This interaction can affect various biological processes, including tissue repair and inflammation.

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of G protein-coupled receptors (GPCRs), influencing downstream signaling pathways that are essential for cellular communication and response to stimuli .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of cellular processes critical for pathogen survival and tumor growth.

Case Studies

- Anticancer Activity : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Efficacy : In another study, the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating a promising role in combating bacterial infections .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound. Below is a summary table comparing its biological activities with related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | MMP inhibition, GPCR modulation |

| 2-amino-N,N,3-trimethylbutanamide hydrochloride | Moderate | Significant | Enzyme interaction |

| Valine derivatives | Limited | Moderate | Receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.